N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide
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Overview
Description
N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a piperazine moiety, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine or furan rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide
- N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide
Uniqueness
N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}furan-2-carboxamide is unique due to its specific structural features, such as the propanoyl group on the piperazine ring.
Properties
Molecular Formula |
C19H22N4O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H22N4O3S/c1-2-17(24)23-11-9-22(10-12-23)15-7-5-14(6-8-15)20-19(27)21-18(25)16-4-3-13-26-16/h3-8,13H,2,9-12H2,1H3,(H2,20,21,25,27) |
InChI Key |
YEUODBAUZMEFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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